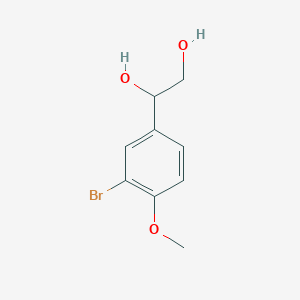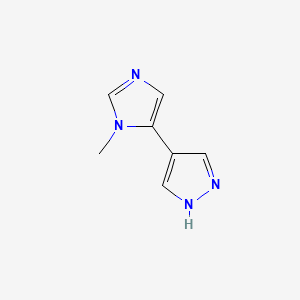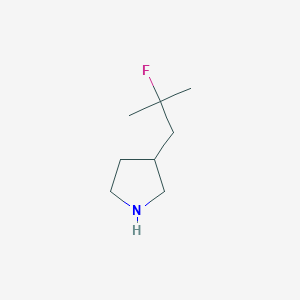
3-(2-Fluoro-2-methylpropyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoro-2-methylpropyl)pyrrolidine is a fluorinated pyrrolidine derivative. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the propyl side chain of the pyrrolidine ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-2-methylpropyl)pyrrolidine typically involves the introduction of the fluorine atom into the pyrrolidine ring. One common method is the fluorination of pyrrolidine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile at low temperatures to control the reactivity of the fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorination techniques can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 3-(2-Fluoro-2-methylpropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amines or thiols derivatives.
科学的研究の応用
3-(2-Fluoro-2-methylpropyl)pyrrolidine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced chemical stability and performance.
作用機序
The mechanism of action of 3-(2-Fluoro-2-methylpropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, leading to increased biological activity. The fluorine atom’s electron-withdrawing properties can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.
類似化合物との比較
3-(2-Chloro-2-methylpropyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromo-2-methylpropyl)pyrrolidine: Similar structure but with a bromine atom instead of fluorine.
3-(2-Iodo-2-methylpropyl)pyrrolidine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 3-(2-Fluoro-2-methylpropyl)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H16FN |
|---|---|
分子量 |
145.22 g/mol |
IUPAC名 |
3-(2-fluoro-2-methylpropyl)pyrrolidine |
InChI |
InChI=1S/C8H16FN/c1-8(2,9)5-7-3-4-10-6-7/h7,10H,3-6H2,1-2H3 |
InChIキー |
VEBNJPOJMCJZTB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CCNC1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


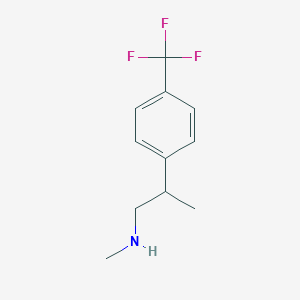
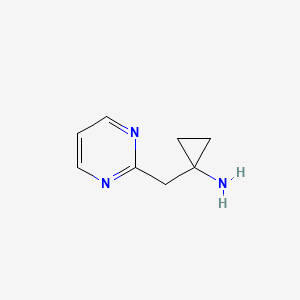
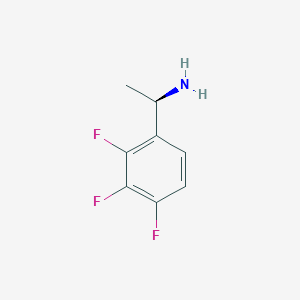
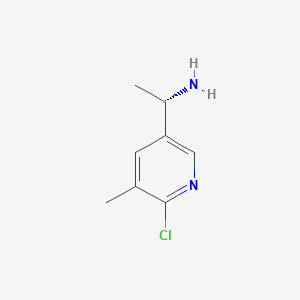
![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
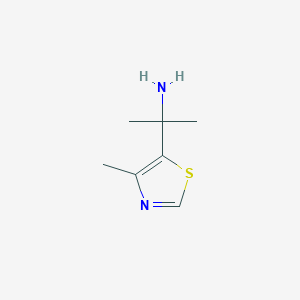
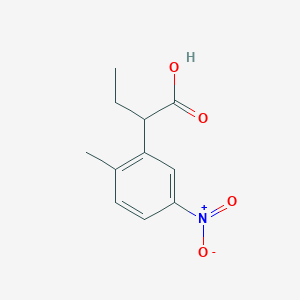
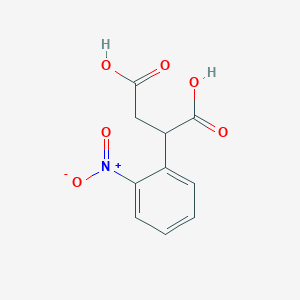
![4-[(4-Bromo-3-fluorophenyl)oxy]piperidine](/img/structure/B13604983.png)
